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Compound of Interest

Compound Name:
Ethyl 3-bromo-2,6-

difluorophenylacetate

Cat. No.: B1411838 Get Quote

In-depth Analysis of Ethyl 3-bromo-2,6-
difluorophenylacetate: A Comparative Guide
Despite a comprehensive search of scientific literature and patent databases, no specific

experimental data for Ethyl 3-bromo-2,6-difluorophenylacetate could be located. This guide

will, therefore, provide a foundational understanding of this compound's expected chemical

properties based on its structure and discuss the known applications of structurally similar

molecules. This comparative analysis will serve as a valuable resource for researchers and

drug development professionals by offering insights into its potential reactivity and biological

significance.

Physicochemical Properties and Predicted
Reactivity
To facilitate comparison, the fundamental properties of Ethyl 3-bromo-2,6-
difluorophenylacetate and a selection of structurally related alternatives are presented below.

These properties are computationally predicted and sourced from publicly available chemical

databases.
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Compound Molecular Formula
Molecular Weight (
g/mol )

XLogP3

Ethyl 3-bromo-2,6-

difluorophenylacetate
C₁₀H₉BrF₂O₂ 295.08 2.8

Ethyl 2-bromo-2,2-

difluoroacetate
C₄H₅BrF₂O₂ 202.98 1.1

Ethyl 4-

bromophenylacetate
C₁₀H₁₁BrO₂ 243.10 2.6

Methyl 2,6-

difluorophenylacetate
C₉H₈F₂O₂ 186.16 1.7

Data sourced from PubChem and other chemical databases. XLogP3 is a measure of

lipophilicity.

The presence of two electron-withdrawing fluorine atoms on the phenyl ring of Ethyl 3-bromo-
2,6-difluorophenylacetate is expected to activate the aromatic ring for nucleophilic aromatic

substitution reactions. The bromine atom provides a site for cross-coupling reactions, such as

Suzuki or Heck coupling, enabling the introduction of various substituents. The ethyl acetate

moiety can undergo hydrolysis to the corresponding carboxylic acid or be used in

transesterification reactions.

Potential Applications in Synthesis and Medicinal
Chemistry
While direct experimental evidence for Ethyl 3-bromo-2,6-difluorophenylacetate is

unavailable, its structural motifs are prevalent in compounds with demonstrated biological

activity. Fluorinated phenylacetic acid derivatives are key building blocks in the synthesis of

various pharmaceuticals. The introduction of fluorine atoms can significantly alter a molecule's

metabolic stability, lipophilicity, and binding affinity to biological targets.

For instance, fluorinated non-steroidal anti-inflammatory drugs (NSAIDs) have been developed,

and the difluorophenyl group is a known pharmacophore in various enzyme inhibitors. The
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bromo-substituent allows for the facile introduction of this moiety into larger, more complex

molecules.

Illustrative Experimental Workflow: Synthesis of a
Hypothetical Derivative
To provide a practical context, a hypothetical experimental workflow for the utilization of a

similar bromo-difluoroaromatic compound in a Suzuki coupling reaction is outlined below. This

serves as an example of how Ethyl 3-bromo-2,6-difluorophenylacetate might be employed in

a synthetic chemistry setting.
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Reaction Setup

Reaction

Work-up & Purification

Analysis

Combine:
- Ethyl 3-bromo-2,6-difluorophenylacetate

- Aryl boronic acid
- Palladium catalyst
- Base (e.g., K₂CO₃)

- Solvent (e.g., Toluene/Water)

Heat mixture under
inert atmosphere (e.g., N₂ or Ar)

(e.g., 80-100 °C)

Start Reaction

Monitor reaction progress
by TLC or LC-MS

Aqueous work-up:
- Dilute with water

- Extract with organic solvent

Reaction Complete

Purify crude product
(e.g., Column chromatography)

Characterize purified product
(NMR, MS, etc.)

Click to download full resolution via product page

Caption: Hypothetical workflow for a Suzuki coupling reaction.
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Potential Signaling Pathway Involvement
Given that many fluorinated phenylacetate derivatives exhibit anti-inflammatory or anti-cancer

properties, a hypothetical signaling pathway where such a compound might act is presented.

This is purely illustrative and not based on experimental data for the specific title compound.

For example, a derivative could potentially inhibit an upstream kinase in a pro-inflammatory

signaling cascade.

Hypothetical Anti-Inflammatory Signaling Pathway
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Transcription
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Pro-inflammatory
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3-bromo-2,6-difluorophenylacetate)
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Caption: Hypothetical inhibition of a pro-inflammatory pathway.

In conclusion, while direct experimental data for Ethyl 3-bromo-2,6-difluorophenylacetate is

not currently available in the public domain, its structural features suggest it is a potentially

valuable building block for the synthesis of novel compounds with interesting biological

activities. The provided information on related compounds and hypothetical applications serves

as a starting point for researchers interested in exploring the chemistry and potential of this and

similar molecules. Further experimental investigation is necessary to elucidate its specific

properties and applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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